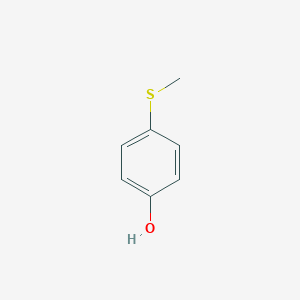

4-(Methylthio)phenol

説明

Significance in Contemporary Chemical Science

In contemporary chemical science, 4-(Methylthio)phenol holds significance as a versatile building block and intermediate in organic synthesis. fishersci.ca Its structure allows for participation in a range of chemical transformations, including oxidation of the methylthio group to sulfoxides and sulfones, and nucleophilic substitution reactions involving the phenolic hydroxyl group. The presence of the hydroxyl group in the para position has been noted to enhance the rate of hydrodesulfurization reactions. lookchem.comchemicalbook.com

Research highlights its utility in the synthesis of various chemical compounds, including those used in agrochemicals and pharmaceuticals. lookchem.comfishersci.cafishersci.com For instance, it is employed in the preparation of phosphoramidodithioate intermediates for the synthesis of sulprofos (B166734) amidate, an insecticide. sigmaaldrich.comlookchem.comguidechem.com Beyond synthesis, this compound has been explored for potential applications in materials science, such as a precursor for polymeric materials, and in biomedicine, exhibiting potential antimicrobial and antioxidant activities. ontosight.ai Studies have also investigated its role in ecological interactions, identifying it as a semiochemical used by certain orchids to attract pollinators. nih.gov

Historical Context of Research on Thiophenols and Phenols

The study of thiophenols and phenols has a rich historical background that provides context for current research on this compound. Phenol (B47542) itself was first isolated in impure form from coal tar in 1834 by Friedlieb Ferdinand Runge. wikipedia.orgnih.govatamankimya.comguidechem.com Auguste Laurent later extracted pure phenol in 1841, and the name "phénol" was coined by Charles Gerhardt in 1843. wikipedia.orgnih.govatamankimya.comguidechem.com Historically, phenols gained prominence for their antiseptic properties, notably utilized by Joseph Lister in the 19th century for antiseptic surgery. nih.govatamankimya.comguidechem.com Phenols also became crucial in the development of early plastics, such as Bakelite, first created by Leo Hendrik Baekeland. guidechem.comresearchgate.net

Thiophenols, sulfur analogs of phenols, where the hydroxyl group is replaced by a sulfhydryl (-SH) group, also have a history rooted in organosulfur chemistry. fishersci.nlontosight.aithegoodscentscompany.com Research into thiophenols has explored their unique reactivity due to the presence of the sulfur atom, including their ability to act as nucleophiles and participate in redox processes. The study of substituted thiophenols and phenols, including those with alkylthio groups like this compound, represents a natural progression in understanding how different substituents influence the chemical and physical properties of these aromatic systems.

Overview of Current Research Landscape for this compound

The current research landscape for this compound is diverse, spanning synthetic methodology, chemical properties, and potential applications. Investigations continue into efficient synthesis routes for this compound, including methods utilizing phenol and dimethyl disulfide in the presence of strong acids. researchgate.netresearchgate.net

Studies are also focused on its chemical reactivity, such as the catalytic oxidation of the methylthio group to sulfoxide (B87167) and sulfone derivatives. researchgate.net Research findings indicate that the oxidation can be achieved using various methods, including transition-metal-free catalytic systems and electro-organic oxidation. researchgate.net

Furthermore, this compound is being explored for its biological interactions. Research has evaluated its binding affinity to estrogen receptors, highlighting potential implications in environmental toxicology and endocrine disruption studies. jst.go.jp Its role as a semiochemical in the pollination of certain orchids is another active area of ecological and biological research. nih.gov The compound's antioxidant properties have also been investigated, showing notable free radical scavenging ability in assays like the DPPH assay.

Detailed research findings on the synthesis of this compound highlight optimized conditions for reactions. For example, a synthesis using phenol and dimethyl disulfide with sulfuric acid as a catalyst achieved yields between 79.3% and 83.5% under specific molar ratios, temperature, and reaction time. researchgate.netresearchgate.net

Table 1: Selected Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈OS | lookchem.comuni.lu |

| Molecular Weight | 140.20 g/mol | sigmaaldrich.comlookchem.comfishersci.cauni.lufishersci.com |

| Melting Point | 84-87 °C | sigmaaldrich.comlookchem.comfishersci.comchemicalbook.com |

| Boiling Point | 153-156 °C (at 20 mmHg) | sigmaaldrich.comlookchem.comfishersci.comchemicalbook.com |

| Solubility (Water) | 9.59 g/L | lookchem.comfishersci.cafishersci.comchemicalbook.com |

| Appearance | White to pale brown solid/powder | lookchem.comchemicalbook.com |

| Odor | Characteristic stench (due to sulfur) | fishersci.com |

Table 2: Optimized Synthesis Conditions for this compound

| Reactants | Catalyst | Molar Ratio (Me₂S₂:PhOH:H₂SO₄) | Temperature (°C) | Reaction Time (h) | Yield (%) | Source |

| Phenol, Dimethyl disulfide | Sulfuric acid | 1:3.15:1.75 | 40 | 5 | 79.3 - 83.5 | researchgate.netresearchgate.net |

Table 3: Relative Estrogenic Activity of Alkyl(thio)phenols

| Compound | Relative Activity (% of Bisphenol-A) | Source |

| This compound | 11 | jst.go.jp |

| 3-Methyl-4-(methylthio)phenol (B1676489) | 10 | jst.go.jp |

| 3,5-Dimethyl-4-(methylthio)phenol | 4 | jst.go.jp |

| 4,4'-Thiodiphenol (B147510) (TDP) | 1000 (10 times) | jst.go.jp |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methylsulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASBCTGZKABPKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051547 | |

| Record name | 4-(Methylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-72-9 | |

| Record name | 4-(Methylthio)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylthio)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylthio)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Methylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylthio)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-HYDROXYTHIOANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T83QI0Z1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4 Methylthio Phenol

Established Synthetic Routes to 4-(Methylthio)phenol

Several methods have been developed for the synthesis of this compound. Established routes typically involve the thiolation of phenol (B47542) or the reaction of a substituted phenol with a methylthiol source.

Sulfuric Acid Catalyzed Thiolation of Phenol with Dimethyl Disulfide

A common method for synthesizing this compound involves the reaction of phenol with dimethyl disulfide in the presence of a strong acid catalyst, such as concentrated sulfuric acid researchgate.net. This reaction is typically carried out at temperatures ranging from room temperature up to 50°C, with cooling often employed to manage the exothermic nature of the reaction . The molar ratio of reactants, such as dimethyl disulfide to phenol and sulfuric acid, plays a significant role in the reaction efficiency and yield researchgate.net. Optimized conditions for this method have been reported, achieving yields in the range of 79.3% to 83.5% with a molar ratio of dimethyl disulfide:phenol:H₂SO₄ of 1:3.15:1.75 at 40°C for 5 hours researchgate.net. Methanethiol is a byproduct of this reaction and requires careful handling due to its toxicity; its removal, often via distillation or inert gas purging, can help shift the equilibrium towards product formation .

Reaction of 4-Chlorophenol (B41353) with Methylthiol in the Presence of a Base

Another synthetic approach to this compound involves the reaction of 4-chlorophenol with methylthiol ontosight.ai. This reaction typically requires the presence of a base to facilitate the displacement of the chloride group by the methylthiolate anion. While the search results mention this method, detailed reaction conditions, specific bases used, and reported yields were not extensively provided within the retrieved snippets ontosight.ai.

Comparison of Synthetic Efficiency and Yields

Comparing the efficiency and yields of different synthetic routes is crucial for selecting the most suitable method for a given application. The sulfuric acid catalyzed thiolation of phenol with dimethyl disulfide has demonstrated yields in the range of 79.3% to 83.5% under optimized conditions researchgate.net. Another method involving the reaction of 4-mercaptophenol (B154117) with methyl iodide in the presence of a base has also been reported for the synthesis of this compound, with purification often involving column chromatography . Photocatalytic hydroxylation of 4-methylthiophenylboronic acid has shown a yield of 61% for this compound mdpi.com. The aluminum phenoxide-catalyzed reaction of phenol with methyl disulfide has been reported to achieve yields of 75-90% with high para selectivity .

Here is a comparison of reported yields for some synthetic methods:

| Synthetic Method | Reported Yield (%) |

| H₂SO₄ catalyzed thiolation of phenol with dimethyl disulfide | 79.3 - 83.5 |

| Photocatalytic hydroxylation of 4-methylthiophenylboronic acid | 61 |

| Aluminum phenoxide-catalyzed reaction of phenol with methyl disulfide | 75 - 90 |

The choice between these methods can depend on factors such as desired yield, purity requirements, scalability, and the availability and cost of starting materials and catalysts .

Advanced Synthetic Approaches and Process Optimization

Research continues into developing more efficient and selective methods for synthesizing this compound and optimizing existing processes.

Investigation of Catalytic Systems in this compound Synthesis

Various catalytic systems have been explored to improve the synthesis of this compound. Strong acids like H₂SO₄ are known catalysts for the thiolation of phenols researchgate.netgoogle.com. Aluminum phenoxide has also been shown to catalyze the reaction of phenol with methyl disulfide, offering advantages in terms of catalyst recyclability and para selectivity . Photocatalytic systems involving light irradiation have been investigated for the synthesis of this compound from arylboronic acids mdpi.com. Metal-catalyzed coupling reactions, although often discussed in the context of forming diaryl thioethers or thiolation of aryl halides, highlight the broader interest in catalytic C-S bond formation frontiersin.org. While not directly focused on this compound synthesis from basic precursors, studies on the catalytic oxidation of this compound to its sulfoxide (B87167) or sulfone derivatives also demonstrate the application of various catalytic systems, including transition-metal-free systems and solid catalysts researchgate.net.

Influence of Reaction Conditions on Product Purity and Selectivity

Optimizing reaction conditions is critical for maximizing the purity and selectivity of this compound synthesis. Parameters such as temperature, reaction time, reactant molar ratios, catalyst concentration, and solvent choice significantly impact the outcome. For the H₂SO₄ catalyzed reaction, controlling temperature is important due to its exothermic nature . Optimized molar ratios of reactants and reaction time have been established to achieve higher yields researchgate.net. In catalytic systems, the choice of catalyst and its concentration are paramount for directing the reaction towards the desired product and minimizing byproducts mdpi.com. For instance, aluminum phenoxide catalysis has been shown to provide high para selectivity in the reaction of phenol with methyl disulfide . Purification techniques such as distillation and chromatography are often employed to isolate the pure product from reaction mixtures . The development of environmentally benign and efficient processes, including solvent-free alternatives and the use of less toxic reagents, is an ongoing area of research in organic synthesis arkat-usa.orgnih.gov.

Derivatization Strategies Utilizing this compound as a Precursor

The phenolic hydroxyl group of this compound serves as a key site for derivatization, enabling its incorporation into larger and more complex molecular structures. These strategies are fundamental in tailoring the properties and reactivity of this compound for specific applications.

Esterification Reactions for Carboxylate Derivatives

Esterification reactions involving the phenolic hydroxyl group of this compound lead to the formation of carboxylate derivatives. This transformation typically involves the reaction of this compound with a carboxylic acid or a carboxylic acid derivative under suitable conditions. For instance, the synthesis of 4-(methylthio)phenyl piperidine-4-carboxylate has been reported through the esterification of N-Boc-isonipecotic acid with this compound. wikipedia.org General esterification procedures employing coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP) with alcohols and carboxylic acids illustrate the typical approach for forming ester linkages. nih.gov

Synthesis of Phosphoramidodithioate Intermediates

This compound plays a crucial role as an intermediate in the synthesis of phosphoramidodithioate compounds. These intermediates are significant in the production of various organophosphorus compounds. Specifically, this compound is highlighted as a key component in the preparation of phosphoramidodithioate intermediates that are essential for the synthesis of sulprofos (B166734) amidate. nih.govuni.lumitotox.orgnih.gov

Reactivity and Reaction Mechanisms of 4 Methylthio Phenol

Redox Chemistry of the Methylthio Moiety

The methylthio group in 4-(Methylthio)phenol is susceptible to oxidation, a key aspect of its reactivity. This can lead to the formation of higher oxidation states of sulfur, specifically the sulfoxide (B87167) and sulfone.

Aerobic Oxidation to 4-(Methylsulfinyl)phenol (B81417) and 4-(Methylsulfonyl)phenol (B50025)

Aerobic oxidation, utilizing molecular oxygen as the oxidant, can transform the methylthio group (-SCH₃) of this compound into a methylsulfinyl group (-S(O)CH₃), yielding 4-(Methylsulfinyl)phenol, and further oxidation can lead to the formation of a methylsulfonyl group (-S(O)₂CH₃), resulting in 4-(Methylsulfonyl)phenol. This stepwise oxidation is a common reaction for sulfides.

Research has explored the catalytic aerobic oxidation of this compound. One study investigated a transition-metal-free catalytic system involving Br₂/NaNO₂/H₂O for the aerobic oxidation of sulfides. Under modified conditions using 5 mol% Br₂, the conversion of this compound was approximately 25% within 5 hours, suggesting that while the reaction occurs, the efficiency can be influenced by the specific catalytic system and conditions employed. nih.gov Another study recognized the oxidation of this compound by molecular oxygen to the corresponding 4-(methylsulfoxyl)phenol (4-(Methylsulfinyl)phenol), suggesting an intermediate stage in the oxidation process. nih.govmdpi.com

Mechanistic Pathways of Sulfur Oxidation

The oxidation of thioethers, including the methylthio group in this compound, typically involves the transfer of oxygen to the sulfur atom. A proposed mechanism for thioether oxidation by hydrogen peroxide involves the nucleophilic attack of the sulfur atom onto hydrogen peroxide, leading to the formation of the sulfoxide. nih.gov Further oxidation of the sulfoxide can then yield the sulfone. The susceptibility of the sulfur atom to nucleophilic attack is influenced by the electronic environment created by the attached groups.

In the context of aerobic oxidation catalyzed by systems like Br₂/NaNO₂, a possible mechanism involves a dual catalytic cycle coupling multiple redox reactions. mdpi.com The transformation of sulfides to sulfoxides is fulfilled through this coupling. mdpi.com

Impact of Phenolic Hydroxyl Group on Oxidation Susceptibility

Research on the oxidation sensitivity of different thioether compounds, including 4-(methylthio)benzylamide (a related structure), indicated that the oxidation reaction of thioethers can be modulated by changing the substituent groups bound to the sulfur atom. nih.gov This suggests that the phenolic hydroxyl group, being a substituent on the aromatic ring, likely plays a role in influencing the electron density around the sulfur atom in this compound, thereby affecting its oxidation susceptibility.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) in this compound is another reactive center, participating in reactions characteristic of phenols, such as deprotonation and acting as a nucleophile or hydrogen bond donor.

Cleavage of Benzyloxycarbonyl and O-Benzyl Protecting Groups

This compound has been utilized as a reagent for the removal of benzyloxycarbonyl (Cbz) and O-benzyl (Bn) protecting groups. lookchem.comsigmaaldrich.comcenmed.com This deprotection is typically carried out under acidic conditions, such as with trifluoroacetic acid (TFA). lookchem.comsigmaaldrich.comcenmed.com this compound acts as a scavenger for the benzyl (B1604629) carbocation or benzyl cation generated during the acidolytic cleavage, preventing these reactive species from causing undesired side reactions, such as re-benzylation or damage to the peptide backbone in peptide synthesis. lookchem.comsigmaaldrich.com Its ability to accept benzyl groups makes it a valuable additive in such deprotection procedures. lookchem.com

Hydrogen Bonding Interactions and Their Influence on Reactivity

The phenolic hydroxyl group in this compound can engage in hydrogen bonding interactions. Phenols are known to interact through hydrogen bonding with electronegative atoms. cardiff.ac.uk While the hydrogen bonding between a phenolic OH group and a methylthio group is not expected to be very strong, hydrogen bonding interactions can influence the reactivity and regioselectivity of reactions involving the phenol (B47542). cardiff.ac.uk

Studies investigating hydrogen bonding to dinitrogen complexes have shown that weak hydrogen bond donors, including p-methylthiophenol (this compound), did not interact with the N₂ ligand at room temperature in that specific context. nih.gov However, in other systems, hydrogen bonding from a phenolic hydroxyl group can influence reaction pathways and intermediate stability. For example, hydrogen bonding can affect the acidity of the phenol group itself.

While direct studies specifically detailing the impact of hydrogen bonding interactions of this compound on its own reactivity (other than as a hydrogen bond donor in certain systems) are not extensively highlighted in the search results, the general principles of hydrogen bonding in phenols suggest its potential to influence reactions at both the hydroxyl group and, indirectly, the methylthio group through electronic effects and stabilization of transition states or intermediates.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, where an electrophile substitutes a hydrogen atom on the aromatic ring. The presence of substituents on the benzene (B151609) ring of this compound influences both the rate and the regioselectivity of these reactions masterorganicchemistry.comwikipedia.org.

Regioselectivity and Reaction Outcomes

Substituents on an aromatic ring direct incoming electrophiles to specific positions, commonly referred to as ortho, meta, or para to the existing group masterorganicchemistry.comwikipedia.org. The regioselectivity is determined by the substituent's ability to stabilize or destabilize the carbocation intermediate (arenium ion) formed during the reaction masterorganicchemistry.comlibretexts.org.

For phenols, the hydroxyl group (-OH) is a strong ortho, para-director due to its electron-donating resonance effect libretexts.org. The methylthio group (-S-CH₃) is also considered an ortho, para-director masterorganicchemistry.com. This directing effect arises from the ability of the sulfur atom to donate electron density into the aromatic ring via resonance, increasing electron density at the ortho and para positions wikipedia.orglibretexts.org.

While specific experimental data on the regioselectivity of various EAS reactions on this compound is not extensively detailed in the provided sources, the established directing effects of both the hydroxyl and methylthio groups suggest that electrophilic attack would primarily occur at the positions ortho to both substituents, or potentially ortho to one and para to the other, depending on the specific reaction conditions and the relative activating strength of the two groups. In the case of this compound, the positions ortho to the hydroxyl group are also meta to the methylthio group, and the position para to the hydroxyl group is substituted with the methylthio group. Therefore, electrophilic attack is likely to favor the positions ortho to the hydroxyl group. Studies on related substituted phenols, such as the electrophilic trifluoromethylthiolation of phenols, have shown exclusive para-selectivity when the para position is unsubstituted, and ortho-selectivity when the para position is already substituted rsc.org. The use of sulfur compounds has also been shown to influence regioselectivity, sometimes favoring para-selectivity in the chlorination of phenols cardiff.ac.uk.

Influence of the Methylthio Group as an Activating/Deactivating Moiety

Substituents on an aromatic ring can either activate or deactivate the ring towards EAS compared to benzene masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com. Activating groups increase the reaction rate by donating electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. Deactivating groups decrease the reaction rate by withdrawing electron density from the ring masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.comyoutube.com.

Stability and Degradation under Diverse Chemical Conditions

The stability of this compound is influenced by the chemical environment, particularly pH and the presence of oxidizing agents.

Behavior under Strong Acidic Conditions

Information directly detailing the behavior of this compound under strong acidic conditions is limited in the provided sources. However, some general principles regarding the stability of sulfur-containing compounds and the influence of electron-donating groups under acidic conditions can be considered. One study suggests that the C-S bond can be more vulnerable than the C-O bond under acidic conditions due to the higher polarizability of sulfur compared to oxygen cas.cn. The same study also indicates that electron-donating groups can be unfavorable for the stability of certain sulfur-containing moieties on aromatic rings in strong acidic environments cas.cn. While this information pertains to trifluoromethylthio groups, it provides insight into potential degradation pathways involving the sulfur atom under acidic conditions. Another source indicates that fenthion (B1672539), a compound containing a methylthio group on an aromatic ring, is relatively stable under acidic conditions utoronto.ca.

Derivatives of 4 Methylthio Phenol: Synthesis and Advanced Characterization

Synthesis and Structural Elucidation of Substituted 4-(Methylthio)phenol Analogs

The synthesis of substituted this compound analogs involves introducing additional groups onto the aromatic ring, altering the compound's properties and potential applications.

Synthesis of 3-Methyl-4-(methylthio)phenol (B1676489)

3-Methyl-4-(methylthio)phenol is a derivative of this compound with an additional methyl group at the meta position relative to the hydroxyl group. Its CAS number is 3120-74-9, and its molecular formula is C8H10OS with a molecular weight of 154.23 g/mol . sigmaaldrich.comchemicalbook.comchembk.comwatson-int.comchemdad.com It is described as a colorless needle crystal with a melting point of 56-60 °C and a boiling point of 151 °C at 15 mmHg. sigmaaldrich.comchembk.comchemdad.com

One method for the preparation of 3-methyl-4-(methylthio)phenol involves the reaction of m-cresol (B1676322) with dimethyl disulfide. chembk.com Another reported synthesis is a multi-step reaction starting with m-cresol, involving steps with aqueous NaOH, glacial acetic acid, and aqueous HBr at elevated temperatures (120-130 °C). chemicalbook.com Structural characterization of 3-methyl-4-(methylthio)phenol can be performed using techniques such as 1H-NMR and IR spectroscopy. watson-int.comresearchgate.net HPLC methods with UV detection have also been developed for its analysis. sielc.com

Design and Synthesis of 4-(Methylthio)thiophenol

4-(Methylthio)thiophenol is an analog where the hydroxyl group of this compound is replaced by a thiol group. It has the chemical formula C7H8S2 and a molecular weight of 156.26 g/mol . uni.luguidechem.com Its CAS number is 1122-97-0. guidechem.comfishersci.ca

Synthesis of 4-(Methylthio)thiophenol can be achieved through various methods, including the reaction of 4-bromothiophenol (B107966) with methylthiolate in the presence of a base. ontosight.ai Another approach involves nucleophilic substitution or thiolation reactions, such as reacting 4-chlorothiophenol (B41493) with methylthiolate under anhydrous conditions in dimethylformamide (DMF) at 60–80°C. Reported yields for this reaction range from 65–85%, with purity confirmed by GC-MS or HPLC. A multi-step synthesis route involves starting from 4-nitro-(methylthio)benzene, followed by chlorosulfonylation and reduction of the nitro and sulfonyl groups using SnCl₂ in HCl. Structural information can be obtained through techniques like 1H NMR, IR, and MS. researchgate.net

Functionalization of the Phenolic Ring and Sulfur Moiety

Functionalization of this compound involves chemical reactions that introduce new functional groups onto the aromatic ring or modify the methylthio group.

Halogenation Reactions (e.g., Bromination, Iodination)

The phenolic ring of this compound can undergo electrophilic aromatic substitution reactions, including halogenation. Phenols generally react with halogens like bromine water to yield substituted products, often at the ortho and para positions. savemyexams.com Studies on the functionalization of 4-(trifluoromethylthio)phenol, a related compound, have shown that reactions with N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) can yield bromo- and iodo-substituted products. rsc.org While direct studies on the halogenation of this compound were not extensively detailed in the search results, the reactivity of related substituted phenols suggests that similar halogenation reactions are feasible, likely yielding products substituted on the aromatic ring.

Nitration Studies

Nitration of phenolic compounds typically involves reaction with nitric acid, leading to the introduction of nitro (-NO2) groups onto the aromatic ring. savemyexams.com For simple phenols, reaction with dilute nitric acid at room temperature can yield a mixture of 2-nitrophenol (B165410) and 4-nitrophenol. savemyexams.com Using concentrated nitric acid can lead to polysubstitution, such as the formation of 2,4,6-trinitrophenol. savemyexams.com Research on the nitration of 4-(trifluoromethylthio)phenol, a related compound, has demonstrated selective mono-nitration using 65% HNO3 under solvent-free conditions. rsc.org This suggests that the methylthio group in this compound might influence the regioselectivity of nitration compared to unsubstituted phenol (B47542). Studies have also explored unusual anaerobic pathways for phenol nitration facilitated by copper(II) complexes. researchgate.net

Synthesis of Complex Molecules Incorporating the this compound Scaffold

The this compound structure serves as a scaffold for synthesizing various complex molecules with potential biological activities. This section details the synthesis and characterization of specific derivative classes.

Methylthio-Substituted Stilbene (B7821643) Derivatives

Methylthio-substituted trans-stilbene (B89595) derivatives have been investigated for their inhibitory activity against enzymes such as CYP1B1. mdpi.comresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies have been employed to analyze the molecular descriptors that characterize the inhibitory activity of these compounds. mdpi.comresearchgate.net A 2D-QSAR model based on twenty-four trans-stilbene derivatives, including those with methylthio substituents, was developed using experimental data. mdpi.com This model showed a relationship between inhibitory activities and descriptors such as RDF035m, Mor10m, Eig04_AEA(bo), RDF070s, and MaxDD. researchgate.net

Interactions between 4-methylthio derivatives and CYP1B1 have been observed, including pi–pi, pi–sulfur, pi–alkyl, and alkyl–alkyl interactions involving the methyl group of the heme and the methylthio substituent at position 4 of the ligand's ring. mdpi.com

Specific methylthio-substituted stilbene derivatives studied include 3-methoxy-4′-methylthio-trans-stilbene (S2), 3,5-dimethoxy-4′-methylthio-trans-stilbene (S5), and 3,4,5-trimethoxy-4′-methylthio-trans-stilbene (S7). nih.govnih.gov These compounds have been shown to activate Nrf2 signaling in mouse epidermis and human keratinocytes. nih.govnih.gov While all tested stilbenes increased GST activity, resveratrol (B1683913) was the most effective inducer. nih.gov

Amphetamine Derivatives with 4-Methylthio-Substitution

4-Methylthioamphetamine (4-MTA) is a substituted amphetamine derivative featuring a methylthio group at the para position of the phenyl ring. wikipedia.org Its synthesis can be carried out using methods analogous to other amphetamines, such as the Leuckart reaction, starting from 4-(methylthio)phenylacetone. wikipedia.orgresearchgate.net Another synthetic route involves the preparation of 4-methylthio-β-methyl-β-nitrostyrene as an intermediate via Knoevenagel-type condensation. uc.pt

Characterization of 4-MTA and its homologues often involves techniques like gas chromatography coupled with mass spectrometry (GC-MS), infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. psu.edu

Studies have explored the pharmacological characterization of 4-MTA derivatives, such as 4-ethylthioamphetamine (ETA) and 4-methylthio-phenyl-2-butanamine (MT-But). researchgate.netuv.clnih.gov These studies have investigated their effects on locomotor activity and neurochemical profiles. researchgate.netuv.clnih.gov For instance, ETA and MT-But were found not to increase locomotor activity or conditioned place preference compared to MTA. researchgate.netuv.clnih.gov Neurochemically, ETA and MT-But did not increase in vivo dopamine (B1211576) release in the striatum but affected dopamine and DOPAC bioaccumulation in the nucleus accumbens. researchgate.netuv.clnih.gov

Quinoxaline (B1680401) Derivatives

Quinoxaline derivatives incorporating a 4-(methylthio)phenyl moiety have been synthesized and characterized. The synthesis of 2-(4-(methylthio)phenyl)quinoxaline typically involves the condensation of a suitable diketone with an ortho-diamine, followed by the introduction of the methylthio substituent. ontosight.ai Characterization techniques for such quinoxaline derivatives include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm their structure and purity. ontosight.ai

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds with diverse applications, including in medicinal chemistry. ontosight.aisapub.orgnih.gov The presence of the methylthio group on the phenyl ring can influence the compound's properties, such as solubility and lipophilicity. ontosight.ai

Schiff Bases Derived from 2-(Methylthio)aniline (B147308)

Note: This section addresses Schiff bases derived from 2-(methylthio)aniline as specified in the outline, which is a different compound from this compound.

Schiff bases derived from 2-(methylthio)aniline have been synthesized and characterized. These compounds are typically formed by the condensation of 2-(methylthio)aniline with various aldehydes or ketones. For example, Schiff bases have been synthesized from 2-(methylthio)aniline and p-methoxysalicylaldehyde or halogenated salicylaldehydes. researchgate.netresearchgate.net

Synthesis often involves refluxing the reactants in a solvent like ethanol (B145695) or methanol, sometimes with the addition of an acid catalyst. researchgate.netscirp.org The solid product is then typically filtered, washed, and dried. researchgate.netscirp.org

Characterization of these Schiff bases is performed using various spectroscopic techniques. researchgate.netresearchgate.netscirp.org Techniques include elemental analysis, FT-IR, NMR spectroscopy (¹H and ¹³C), and UV-Vis spectroscopy. researchgate.netresearchgate.netscirp.org Mass spectrometry is also used to confirm the molecular weight. scirp.orgsciensage.info X-ray crystallography can provide detailed solid-state structural information, including bond lengths and angles, and can reveal stabilizing interactions like intramolecular and intermolecular hydrogen bonds. researchgate.netresearchgate.netnih.gov

For example, Schiff bases derived from 2,2'-bipyridyl-5,5'-dicarbaldehyde and 2-(methylthio)aniline have been synthesized and characterized by IR, ¹H NMR, ¹³C NMR, and LC-MS. scirp.org Another study reported the synthesis and characterization of Schiff bases from p-methoxysalicylaldehyde and 2-(methylthio)anilines with various substituents using elemental analysis, NMR, FT-IR, and UV-Vis spectroscopy, with DFT studies providing theoretical insights into their properties. researchgate.netnih.gov

Experimental data from the characterization of a Schiff base derived from 2-(methylthio)aniline and 2,2'-bipyridyl-5,5'-dicarbaldehyde includes IR bands at 3433, 3372 (NH), 1599 (C=N), and 1530, 1600 (C=C, aromatic) cm⁻¹. scirp.org ¹H NMR data showed peaks at δH 11.67 (s, 2NH), 8.20 (d, 2H), 8.30 (d, 2H), 8.05 (s, 2H), and 8.9 (s, 2H) ppm. scirp.org ¹³C NMR signals were observed at δC = 176, 155, 149, 139, 135, 131, and 130 ppm. scirp.org LC-MS showed a molecular ion peak at m/z 388 (M⁺) and a protonated molecular ion peak at m/z 389 (M+H⁺). scirp.org

Here is a table summarizing some characterization data for a Schiff base derived from 2-(methylthio)aniline:

| Technique | Observed Data | Reference |

| IR (cm⁻¹) | 3433, 3372 (NH), 1599 (C=N), 1530, 1600 (C=C, aromatic) | scirp.org |

| ¹H NMR (ppm) | 11.67 (s, 2NH), 8.20 (d, 2H), 8.30 (d, 2H), 8.05 (s, 2H), 8.9 (s, 2H) | scirp.org |

| ¹³C NMR (ppm) | 176, 155, 149, 139, 135, 131, 130 | scirp.org |

| LC-MS (m/z) | 388 (M⁺), 389 (M+H⁺) | scirp.org |

Schiff bases derived from 2-(methylthio)aniline have also been explored for their potential biological activities, including antimicrobial properties, particularly when coordinated with metal ions.

Advanced Applications in Chemical Synthesis and Materials Science

Role as Pharmaceutical Intermediates

The phenolic structure of 4-(Methylthio)phenol makes it a useful intermediate in the synthesis of pharmaceutical compounds. nordmann.global Its ability to be modified allows for the development of various bioactive agents. nordmann.global

Precursor in Bioactive Agent Development

This compound acts as a precursor in the synthesis of various bioactive molecules. Derivatives of this compound have been investigated for potential therapeutic effects, including anticancer activities. For instance, studies have explored platinum complexes involving this compound, which demonstrated promising anticancer properties.

Synthesis of Compounds for Veterinary Medicine

This compound is utilized in the manufacture of veterinary drugs. haihangchem.com While specific compounds were not detailed in the search results beyond its general use, its role as an intermediate in this sector highlights its importance in the synthesis of animal health products. haihangchem.com

Utility in Agrochemical Synthesis

This compound is widely used as an intermediate in the production of agrochemicals. fishersci.ca

Intermediates for Insecticides, Fungicides, and Miticides

The compound is particularly important as an intermediate for active ingredients in insecticides, fungicides, and miticides. haihangchem.com It is used in the preparation of phosphoramidodithioate compounds, which are essential for the synthesis of sulprofos (B166734) amidate, a widely used insecticide. lookchem.comsigmaaldrich.com Another example is its use in the synthesis of the organophosphorus insecticide propaphos (B1678260) (4-(methylthio)phenyl di-n-propyl phosphate). researchgate.netresearchgate.net 3-Methyl-4-(methylthio)phenol (B1676489), a related compound, is also noted for its use in synthesizing organophosphorus insecticides like fenthion (B1672539) and nematicides. chembk.com

Precursors for Polymeric and Advanced Materials

This compound has been explored for its potential in the field of materials science, particularly as a precursor for polymeric materials. ontosight.ai

Synthesis of Polymeric Materials with Tailored Optical and Electrical Properties

This compound has been used as a precursor for the synthesis of polymeric materials possessing unique optical and electrical properties. ontosight.ai For example, it has been used in the synthesis of triazine monomers with O-linkages, which are then polymerized to form poly(phenylene sulfide)s (PPS) with high refractive indices and low birefringence. acs.org These polymers exhibit good thermal stability and optical transmittance, making them suitable for various optical applications. acs.org The high refractive index in these polymers is primarily attributed to their high sulfur content, derived from precursors like this compound. acs.org

Application as Initiators in Polymerization Processes

Derivatives of this compound have demonstrated utility as initiators in polymerization processes, particularly in photopolymerization. One notable example is 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone, also known as Irgacure 907. This compound functions as an efficient UV photoinitiator, capable of initiating the UV polymerization of unsaturated prepolymer systems, such as acrylic resins and various vinyl monomers uni.lumychem.irsincerechemical.com. Photoinitiator molecules like 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone absorb light energy in the ultraviolet or visible regions, transitioning to an excited state. This excited state then undergoes chemical reactions to produce reactive species, such as free radicals, which initiate the polymerization of monomers uni.lu. The high absorbance of 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone makes it particularly suitable for applications in UV curable inks and colored coatings uni.lusincerechemical.com. It can be used independently or in conjunction with coinitiators or photosensitizers mychem.ir.

Another derivative, 4-(methylthio)phenyl piperidine-4-carboxylate (4MTPPC), synthesized through the esterification of N-Boc-isonipecotic acid with this compound, has been successfully employed as an initiator for the ring-opening polymerization of N-methyl-glycine-N-carboxyanhydride nih.gov. This highlights the role of this compound as a precursor in the synthesis of specialized polymerization initiators nih.gov.

Catalytic and Antioxidant Roles in Chemical Reactions

This compound participates in various chemical reactions, including oxidation, substitution, and hydrodesulfurization wikipedia.org. The methylthio group can be oxidized to form sulfoxides and sulfones wikipedia.org.

Research indicates that this compound possesses potential antioxidant properties nih.govwikipedia.org. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage uni.lu. While the direct antioxidant mechanism of this compound is subject to ongoing investigation, related compounds containing the 4-(methylthio)phenyl moiety or similar sulfur-containing phenolic structures have shown antioxidant activity uni.lufishersci.cauni.lu. For instance, Schiff bases derived from 4-(methylthio)benzaldehyde (B43086) have been evaluated for their antioxidant activity using methods such as DPPH radical scavenging and ferrous ion chelating assays uni.lu. Studies on catechol thioethers, including those with a thiophenol substituent, have also explored their antioxidant effects, noting potential dual anti/prooxidant activity depending on the system fishersci.ca. The arrangement of substituents on the aromatic ring in hydroxy-substituted thiaflavanes, which contain a sulfur atom and a phenolic hydroxyl group, has been shown to influence their antioxidant activity, demonstrating the importance of structural features for these properties uni.lu.

Biological Activities and Mechanistic Investigations

Biological Impact and Molecular Targets

The molecular structure of 4-(Methylthio)phenol, featuring both a hydroxyl group on a benzene (B151609) ring and a methylthio (-SCH3) substituent, dictates its biological interactions. These functional groups are key to its engagement with molecular targets such as proteins and its influence on cellular signaling.

Interaction with Proteins and Enzymes via Thiol and Methylthio Groups

The phenolic hydroxyl and the sulfur-containing methylthio groups are primary sites for interaction with proteins and enzymes. The methylthio group, in particular, has been noted for its role in the binding abilities of phenolic compounds. jst.go.jp Research suggests that an alkylthio group in the para-position of a phenol (B47542) ring plays a crucial part in the compound's ability to bind to proteins, such as the human estrogen receptor α (hERα). jst.go.jp A study using a yeast two-hybrid assay demonstrated that this compound exhibits significant estrogenic activity, indicating a direct interaction with this nuclear receptor. jst.go.jp

More broadly, phenolic compounds can covalently interact with proteins, especially through the thiol groups of cysteine residues. nih.govnih.govwur.nl The phenolic ring can be oxidized to a reactive quinone, which is then susceptible to a nucleophilic attack by the thiol group of a cysteine residue, forming a stable covalent adduct. researchgate.netresearchgate.net This mechanism can lead to the alteration of protein structure and function. nih.gov The thiol moiety of cysteine is a more potent nucleophile than the amino group of lysine, making it a preferential target for reaction with oxidized phenols under moderate alkaline conditions. wur.nl This formation of phenol-protein adducts can result in protein cross-linking and polymerization. researchgate.net

Influence on Cellular Oxidative Stress and Signaling Pathways

Phenolic compounds, including this compound, can exert a significant influence on the redox state of cells, often displaying a dual role as both antioxidants and pro-oxidants. researchgate.netmdpi.com This activity is closely linked to their ability to modulate signaling pathways that respond to oxidative stress. nih.gov

As antioxidants, phenols can scavenge reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, thereby protecting cells from oxidative damage to lipids, proteins, and DNA. researchgate.netnih.gov Conversely, under certain conditions, these compounds can undergo redox-cycling, leading to the generation of ROS and inducing a state of oxidative stress. nih.gov This pro-oxidant activity can be a mechanism for cytotoxicity, particularly in cancer cells. nih.gov

The interaction of phenols with the cellular redox system involves the modulation of endogenous antioxidants, such as glutathione (B108866) (GSH), and protein thiols. nih.gov Exposure to phenolic compounds can lead to the oxidation and depletion of these critical cellular thiols. nih.gov

Phenols also influence key signaling pathways involved in the cellular response to oxidative stress. nih.govresearchgate.net These include the Keap1-Nrf2 pathway, which is a primary regulator of antioxidant gene expression, as well as inflammatory and cell survival pathways like NF-κB, MAPK, and PI3K/Akt. nih.govmdpi.com By modulating these pathways, phenolic compounds can influence a wide range of cellular processes, from inflammation and apoptosis to proliferation. researchgate.net

Anticancer Potential

While extensive research specifically targeting the anticancer properties of this compound is limited, studies on structurally similar phenolic compounds provide insights into its potential mechanisms of action against cancer cells. The anticancer activities of simple phenols are often attributed to their ability to induce cytotoxicity, trigger programmed cell death (apoptosis), and inhibit cell proliferation.

Cytotoxicity Studies on Cancer Cell Lines

The cytotoxic effects of simple phenolic compounds have been demonstrated in various cancer cell lines. For instance, 4-methylcatechol (B155104), a structurally related compound, exhibits in vitro cytotoxic activity against murine tumor cells. nih.gov Another related alkylphenol, 4-octylphenol (B30498), has been shown to reduce cell viability in a dose-dependent manner across several human cell lines, including the HepG2 liver cancer cell line. mdpi.com The sensitivity to these compounds can vary significantly between different cell types. mdpi.com

Table 1: Cytotoxicity of Phenolic Compounds Related to this compound

| Compound | Cell Line | Effect | Concentration | Source |

| 4-Octylphenol | HepG2 (Human Liver Cancer) | Reduced cell viability | 1-100 μM | mdpi.com |

| 4-Octylphenol | MCF-7 (Human Breast Cancer) | Reduced cell viability | 1-100 μM | mdpi.com |

| 4-Octylphenol | A549 (Human Lung Cancer) | Reduced cell viability | 1-100 μM | mdpi.com |

| 4-Octylphenol | CaCo-2 (Human Colon Cancer) | Reduced cell viability | 1-100 μM | mdpi.com |

| 4-Methylcatechol | Murine Tumor Cells | Reduced cell viability | Not specified | nih.gov |

Induction of Apoptosis and Generation of Reactive Oxygen Species

A primary mechanism for the anticancer activity of many phenolic compounds is the induction of apoptosis, often mediated by the generation of ROS. nih.govmdpi.com Elevated levels of ROS within cancer cells can trigger oxidative stress, leading to damage of cellular components and activation of apoptotic pathways. amegroups.org

Studies on 4-methylcatechol have shown that it induces apoptosis in metastatic melanoma cells through an increase in ROS, which leads to the activation of the intrinsic mitochondrial pathway of apoptosis. nih.gov Its cytotoxicity in murine tumor cells has also been linked to its extracellular pro-oxidant action, which includes the generation of hydrogen peroxide. nih.gov This overproduction of ROS disrupts the balance between survival and apoptosis signals within the cancer cells. nih.gov The process is often characterized by the activation of caspases, key enzymes that execute the apoptotic program. amegroups.org

Inhibition of Cell Proliferation

In addition to inducing cell death, phenolic compounds can inhibit the proliferation of cancer cells by interfering with the cell cycle. researchgate.net Research on 4-methylcatechol demonstrated its ability to inhibit the proliferation of melanoma cells and cause an accumulation of cells in the G2/M phase of the cell cycle. nih.gov Similarly, 4-octylphenol was found to reduce the entry of HepG2 cells into the S-phase, indicating a blockage of cell cycle progression and thereby inhibiting proliferation. mdpi.com This anti-proliferative effect can also be linked to the modulation of key regulatory proteins, such as the inhibition of survival signals mediated by the Akt pathway. nih.gov

Antimicrobial and Antioxidant Activities

Phenolic compounds as a class are widely recognized for their potential biological activities, including antimicrobial and antioxidant effects. nih.govmdpi.comnih.gov The general mechanism of antimicrobial action for phenols involves multiple disruptive effects on the bacterial cell, such as degradation of the cytoplasmic membrane, damage to membrane proteins, reduction of ATP synthesis, and an increase in membrane permeability. nih.gov Likewise, the antioxidant properties of phenols are well-documented, with common assays like the DPPH (2,2-Diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays used to quantify this activity. researchgate.netresearchgate.netnih.gov However, specific research studies and detailed data on the antimicrobial and antioxidant activities of this compound, in particular, are not extensively detailed in the available scientific literature.

Endocrine Disrupting Activity

This compound has been identified as a compound exhibiting estrogenic activity. Research using a yeast two-hybrid assay demonstrated that phenolic compounds with a methylthio-moiety at the 4-position, including this compound, possess agonist activity for the human estrogen receptor α (hERα). Further investigation through an ER-ELISA (Estrogen Receptor - Enzyme-Linked Immunosorbent Assay) confirmed that this compound has a significant ability to bind to hERα.

The estrogenic potency of this compound has been evaluated relative to Bisphenol-A (BPA), a well-known endocrine disruptor, and other related sulfur-containing phenols. In a yeast two-hybrid assay, the activity of this compound was found to be approximately half or one-third that of BPA. A more detailed comparative analysis revealed the relative estrogenic activities of several thiodiphenols compared to BPA. The findings from this research are summarized in the table below.

| Compound | Relative Estrogenic Activity (%) (Compared to Bisphenol-A) |

|---|---|

| Bisphenol-A (BPA) | 100% |

| This compound | 11% |

| 3-Methyl-4-(methylthio)phenol (B1676489) | 10% |

| 3,5-Dimethyl-4-(methylthio)phenol | 4% |

| 4,4'-Thiodiphenol (B147510) (TDP) | 1000% (10 times that of BPA) |

While direct studies on the specific mechanisms of cell proliferation induced by this compound are limited, research on the closely related and more potent compound, 4,4′-thiodiphenol (TDP), provides significant insights into potential pathways. A study on TDP demonstrated that it promotes the proliferation of estrogen receptor α (ERα)-positive breast cancer cells (MCF-7). researchgate.net The proposed mechanism involves the activation of the G protein-coupled receptor 30 (GPR30), which in turn stimulates the PI3K/AKT and ERK1/2 signaling pathways. researchgate.net This activation, coupled with an interaction with ERα, leads to increased cell viability. researchgate.net TDP exposure was shown to significantly increase the expression of ERα, GPR30, phosphorylated AKT (p-AKT), and phosphorylated ERK1/2 (p-ERK1/2) proteins. researchgate.net The use of specific inhibitors for these pathways blocked the phosphorylation of ERK1/2 and AKT and subsequently reduced the TDP-induced cell proliferation, confirming the involvement of these signaling cascades. researchgate.net This suggests a novel mechanism where TDP exerts its estrogenic action in ERα-positive cancer cells through the GPR30-PI3K/AKT and ERK1/2 pathways, which then interacts with ERα to stimulate proliferation. researchgate.net

Modulatory Effects on Cellular Pathways

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. While studies have investigated the activation of this pathway in skin cells by various compounds, specific research detailing the activation of the Nrf2-ARE pathway in keratinocytes or mouse epidermis by this compound was not identified. Studies on other molecules, such as resveratrol (B1683913) and its methylthio-derivatives (methylthiostilbenes), have shown activation of Nrf2 signaling in human keratinocytes and mouse epidermis, but these compounds are structurally distinct from this compound. nih.govresearchgate.net

Inhibition of Cytochrome P450 Enzymes (CYP1A1, 1B1) by Derivatives

Cytochrome P450 (CYP) enzymes are a superfamily of proteins involved in the metabolism of a wide array of xenobiotics and endogenous compounds. nih.gov Specifically, enzymes belonging to the CYP1 family, such as CYP1A1 and CYP1B1, play a significant role in the metabolic activation of procarcinogens. mdpi.com The inhibition of these enzymes is a key area of research for cancer chemoprevention. mdpi.com

Derivatives containing a methylthio substituent have been identified as potent and selective inhibitors of the CYP1 family. mdpi.com Research into stilbene (B7821643) derivatives featuring a methylthio group has demonstrated their efficacy as selective inhibitors of these enzymes. mdpi.com For instance, 2,4,2',6'-tetramethoxystilbene (2,4,2',6'-TMS) showed potent and selective inhibition of CYP1B1 activity with an IC₅₀ value of 2 nM, exhibiting 175-fold selectivity for CYP1B1 over CYP1A1. mdpi.com This highlights the potential of incorporating methylthio groups into molecular structures to achieve selective inhibition of specific P450 enzymes. While direct studies on this compound derivatives are specific to this context, the data from analogous structures underscore the importance of the methylthio moiety in designing selective CYP1 inhibitors.

| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity (over CYP1A1) | Selectivity (over CYP1A2) |

|---|---|---|---|---|

| 2,4,2',6'-Tetramethoxystilbene | CYP1B1 | 2 | 175-fold | 85-fold |

| CYP1A1 | 350 | - | - | |

| CYP1A2 | 170 | - | - |

Neurochemical and Pharmacological Characterization of Derivatives

Derivatives of this compound, particularly amphetamine analogues, have been investigated for their interaction with the monoaminergic system. 4-Methylthioamphetamine (MTA) is known to inhibit both monoamine uptake and the activity of monoamine oxidase (MAO). nih.govnih.gov MAO enzymes are crucial for the degradation of neurotransmitters like dopamine (B1211576), serotonin, and norepinephrine. frontiersin.org

In vitro studies using rat brain mitochondria have shown that MTA and its derivatives produce a selective, reversible, and concentration-dependent inhibition of MAO-A. nih.govresearchgate.net The (+)-isomer of MTA was found to be the most potent inhibitor among the compounds studied. nih.gov Structure-activity relationship analysis revealed that introducing alkyl substituents on the amino group of MTA reduces the potency of the derivatives as MAO-A inhibitors, with the effect increasing with the size of the substituent. nih.govresearchgate.net For example, (-)-MTA is approximately 18 times less potent than its (+) isomer. nih.gov N-methyl derivatives of MTA generally have about one-third the inhibitory potency of their primary amine counterparts. frontiersin.org

| Compound | MAO-A IC₅₀ (µM) | Notes |

|---|---|---|

| (+)-MTA | Potent | Most potent inhibitor in the series. nih.gov |

| (-)-MTA | Less Potent | Approximately 18 times less potent than (+)-MTA. nih.gov |

| MTA (racemic) | 0.25 | Potent and selective MAO-A inhibitor. nih.gov |

| N,N-dimethyl-MTA | - | Inhibits MAO-A activity. nih.govresearchgate.net |

The dopaminergic system is a key target for many neuroactive compounds, influencing functions like motivation, reward, and motor control. mdpi.com Derivatives such as 4-Methylthioamphetamine (MTA) have been shown to exert significant effects on this system. nih.gov MTA increases extracellular dopamine (DA) levels in brain regions like the striatum and nucleus accumbens (NAcc). nih.gov This effect is attributed to its ability to block the dopamine transporter (DAT). nih.gov

Furthermore, MTA's inhibition of MAO-A contributes to its neurochemical profile by reducing the metabolism of dopamine. nih.gov This is supported by findings that show a significant reduction in the levels of DOPAC (3,4-Dihydroxyphenylacetic acid), the main metabolite of dopamine in rodents, in the NAcc following MTA administration. nih.gov

However, modifications to the MTA structure can alter these dopaminergic effects. The derivatives 4-ethylthioamphetamine (ETA) and 4-methylthio-phenil-2-butanamine (MT-But) did not produce an increase in in-vivo DA release in the striatum. nih.govnih.gov Nevertheless, both ETA and MT-But were found to affect the bioaccumulation of DA and DOPAC in the nucleus accumbens, indicating that even subtle structural changes modulate the pharmacological profile of these compounds. nih.govresearchgate.net

| Compound | Effect on Striatal Dopamine Release | Effect on Nucleus Accumbens DA/DOPAC | Proposed Mechanism |

|---|---|---|---|

| MTA | Increase | Increase in DA, Decrease in DOPAC | DAT blockade and MAO-A inhibition nih.gov |

| ETA | No Increase | Affects DA and DOPAC bioaccumulation | Modulated interaction with monoaminergic systems nih.govnih.gov |

| MT-But | No Increase | Affects DA and DOPAC bioaccumulation | Modulated interaction with monoaminergic systems nih.govnih.gov |

Enzyme Inhibition Studies of Derivatives

Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin system, which regulates blood pressure. mdpi.com The inhibition of ACE is a primary therapeutic strategy for managing hypertension. mdpi.commdpi.com Phenolic compounds have been recognized for their potential to inhibit ACE activity. phcogj.com

A series of phenol derivatives, designated as the LQM300 series, which are analogues of changrolin (B1216510) where thiomorpholine (B91149) replaces pyrrolidinyl groups, have been synthesized and evaluated for potential antihypertensive activity. nih.gov In vivo studies on these thiomorpholinyl methyl phenol derivatives demonstrated an antihypertensive effect, with the inhibition of ACE proposed as a possible mechanism of action. nih.gov

Computational docking studies were conducted to investigate the molecular affinity of the LQM300 series for ACE. nih.gov The results of these in silico studies support the hypothesis that these compounds can bind to and inhibit the activity of ACE, thereby preventing the production of the potent vasoconstrictor, angiotensin II. nih.gov The computational analysis suggested a favorable interaction between the LQM300 compounds and the ACE active site, presenting them as potential candidates for further development as antihypertensive agents. nih.gov

Environmental Fate, Degradation, and Ecotoxicological Implications

Biotransformation and Microbial Metabolism

The biodegradation of 4-(Methylthio)phenol is significantly influenced by the metabolic activities of various microorganisms. These processes are crucial for the natural attenuation of the compound in contaminated soil and water.

Several bacterial species have been identified as capable of metabolizing this compound and related compounds.

Nocardia sp. : The soil bacterium Nocardia sp. DSM 43251 has been shown to oxidize this compound. The degradation process is enhanced when a second carbon source is available, a condition known as co-oxidation. The metabolic pathway involves the hydroxylation of the benzene (B151609) ring to form a substituted catechol, which then undergoes "meta" fission ring cleavage. This indicates a specific enzymatic machinery capable of breaking down the aromatic structure of the compound.

Klebsiella pneumoniae : The metabolic activity of Klebsiella pneumoniae has been observed in relation to sulfur-containing phenols. Under oxygen-limited conditions, cultures of this bacterium can reduce 4-(methylsulfinyl)phenol (B81417) back to this compound. nih.gov This demonstrates a reversible biotransformation capability that is highly dependent on the redox potential of the environment.

Hafnia sp. : A soil bacterium identified as Hafnia sp. was found to be capable of reducing the organophosphorus insecticide fensulfothion. nih.gov Since 4-(methylsulfinyl)phenol is a hydrolysis product of fensulfothion, this suggests that Hafnia sp. possesses metabolic pathways relevant to the transformation of sulfur-containing phenols.

Pseudomonas alcaligenes : While various Pseudomonas species are well-known for their ability to degrade a wide range of phenolic compounds, specific research detailing the degradation of this compound by Pseudomonas alcaligenes is limited in the available literature.

Microbial metabolism of this compound leads to the formation of oxidized sulfur metabolites.

4-(methylsulfonyl)phenol (B50025) : Further oxidation of the sulfoxide (B87167) to a sulfone is a common metabolic pathway for many sulfur-containing xenobiotics. However, specific studies detailing the microbial conversion of 4-(methylsulfinyl)phenol to 4-(methylsulfonyl)phenol were not prominently found in the surveyed literature.

The primary metabolites formed during the degradation of this compound by Nocardia sp. are summarized in the table below.

| Parent Compound | Metabolite | Transformation |

| This compound | 4-(methylsulfinyl)phenol | Oxidation |

The efficiency and pathway of this compound biodegradation are sensitive to environmental conditions and the microbial community structure.

Redox Conditions : As demonstrated by Klebsiella pneumoniae, redox potential is a critical factor. nih.gov Oxygen-limited (anaerobic or anoxic) conditions favor reductive processes, leading to the conversion of 4-(methylsulfinyl)phenol to this compound. nih.gov Conversely, aerobic conditions are typically required for oxidative degradation pathways, such as ring hydroxylation and cleavage observed in Nocardia sp.

Microbial Consortia : The degradation of complex or recalcitrant organic compounds is often more efficient when carried out by a microbial consortium rather than a single species. Current time information in Toronto, CA. A consortium provides a wider range of metabolic capabilities, allowing for the complete mineralization of the parent compound and its intermediates. Current time information in Toronto, CA. Synergistic interactions within the consortium can enhance degradation rates and provide greater resilience to environmental fluctuations and the toxicity of intermediates. Current time information in Toronto, CA. While specific studies on a consortium for this compound are not detailed, the principle of enhanced degradation through cooperative metabolism is a key concept in environmental microbiology.

Photodegradation Mechanisms

In addition to microbial action, this compound can be degraded in the environment through photochemical reactions initiated by sunlight.

The photodegradation of phenolic compounds typically proceeds through reactions with photochemically generated reactive oxygen species, primarily hydroxyl radicals (•OH). While specific studies identifying the photodegradation by-products of this compound are limited, the degradation pathways of similar phenolic compounds suggest the likely formation of hydroxylated intermediates. For other phenols, by-products such as hydroquinone, benzoquinone, and catechol are commonly identified. mdpi.comnih.gov These intermediates are subsequently broken down into smaller organic acids and eventually mineralized to carbon dioxide and water. nih.gov

The rate of photodegradation is not intrinsic to the compound alone but is heavily influenced by the composition of the surrounding water matrix.

Inorganic Ions : Common inorganic ions found in natural waters can significantly affect photodegradation kinetics. For instance, nitrate (B79036) (NO₃⁻) and sulfate (B86663) (SO₄²⁻) ions have been shown to inhibit the degradation of phenol (B47542), potentially by scavenging hydroxyl radicals. nih.gov In contrast, certain cations may promote the degradation process. nih.gov

Dissolved Organic Matter (DOM) : DOM, such as humic and fulvic acids, can have a dual effect. It can act as a photosensitizer, generating additional reactive species that accelerate degradation. Conversely, it can also inhibit photodegradation by absorbing UV light (a screening effect) or by scavenging the reactive species intended to degrade the target pollutant.

pH : The pH of the water can influence the surface charge of photocatalysts (if present) and the speciation of the target compound, thereby affecting adsorption and reaction rates. For phenol, pH has been identified as a highly significant factor in its photocatalytic degradation rate. nih.gov

The complexity of real-world environmental matrices, such as wastewater effluent, often leads to slower degradation kinetics compared to studies conducted in purified laboratory water due to the cumulative inhibitory effects of various dissolved and suspended components. nih.govresearchgate.net

The table below summarizes the general influence of common water matrix components on the photodegradation of phenolic compounds.

| Matrix Component | General Effect on Photodegradation Rate | Potential Mechanism |

| Nitrate (NO₃⁻) | Inhibitory | Scavenging of hydroxyl radicals. nih.gov |

| Sulfate (SO₄²⁻) | Inhibitory | Scavenging of reactive oxygen species. nih.govresearchgate.net |

| Nitrite (NO₂⁻) | Strong Inhibition | Scavenging of hydroxyl radicals. nih.gov |

| Cations (e.g., Ca²⁺, Mg²⁺) | Promotive | May enhance photocatalyst activity or reaction pathways. nih.gov |

| Dissolved Organic Matter | Variable (Inhibitory or Promotive) | Light screening, radical scavenging, or photosensitization. |

Environmental Persistence and Mobility

The persistence and mobility of a chemical in the environment are governed by its susceptibility to degradation processes and its partitioning behavior between soil, water, and air.

Table 1: Environmental Half-life Data for this compound

| Environment | Half-life | Conditions | Reference |

|---|---|---|---|

| Aquatic | Data not available | - | - |

| Soil | Data not available | - | - |

The leaching potential of a chemical, or its propensity to move through the soil profile into groundwater, is largely dependent on its water solubility and its soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high water solubility and a low Koc value suggest a higher potential for leaching.

Table 2: Physicochemical Properties Related to Leaching Potential

| Compound | Water Solubility (g/L) | Soil Sorption Coefficient (Koc) | Leaching Potential Classification |

|---|---|---|---|

| This compound | 9.59 | Data not available | Cannot be determined |

Occurrence as Degradation Products of Organophosphorus Insecticides

This compound has been identified as a breakdown product of several commercial organophosphorus insecticides. Its presence in the environment is therefore directly linked to the use and subsequent degradation of these parent compounds.

Research has shown that this compound is a metabolite formed during the degradation of specific organophosphorus insecticides. jst.go.jp

Fenthion (B1672539) : Fenthion (O,O-dimethyl O-[3-methyl-4-(methylthio)phenyl] phosphorothioate) can degrade through hydrolysis of the phosphate (B84403) ester bond, leading to the formation of its corresponding phenol, 3-methyl-4-(methylthio)phenol (B1676489). While structurally similar, the direct degradation to this compound is also considered a relevant pathway in environmental and metabolic studies. fao.org

Propaphos (B1678260) : Propaphos (4-(methylthio)phenyl dipropyl phosphate) is an organophosphate insecticide that is functionally related to this compound. nih.gov The hydrolysis of the phosphate ester linkage in propaphos would directly yield this compound.

Temephos (B1682015) : In contrast, the degradation of temephos (O,O'-(thiodi-4,1-phenylene) bis(O,O-dimethyl phosphorothioate)) does not primarily yield this compound. Its degradation pathway involves the formation of 4,4'-thiodiphenol (B147510) and its subsequent oxidation products.

Ecotoxicological Considerations

The ecotoxicological profile of a chemical is essential for understanding its potential impact on non-target organisms in the environment.

Specific, publicly available ecotoxicity data, such as median lethal concentration (LC50) or median effective concentration (EC50) values for this compound in key aquatic indicator species (fish, daphnids, and algae), are limited. However, safety data information indicates that the compound is classified as "Harmful to aquatic life with long lasting effects" (H412), suggesting it poses a risk to aquatic ecosystems. Phenolic compounds, as a class, are known to be toxic to aquatic life, with effects varying based on the specific structure of the compound and the sensitivity of the organism.

Table 3: Acute Ecotoxicity Data for this compound

| Organism | Endpoint | Value (mg/L) | Exposure Time | Reference |

|---|---|---|---|---|

| Fish (species not specified) | LC50 | Data not available | - | - |

| Daphnia magna (Water flea) | EC50 | Data not available | - | - |

| Algae (species not specified) | EC50 | Data not available | - | - |

Bioaccumulation Potential in Environmental Matrices

A critical parameter used in these predictions is the octanol-water partition coefficient (Log Kow), which indicates a chemical's tendency to partition into fatty tissues (lipophilicity). This value, in turn, is used to estimate the Bioconcentration Factor (BCF), a measure of a substance's concentration in an aquatic organism compared to its concentration in the surrounding water.

Predicted Physicochemical and Bioaccumulation Properties

Leading predictive models, such as the US Environmental Protection Agency's (EPA) EPI Suite™ and the VEGA QSAR platform, provide estimations for these crucial parameters. chemistryforsustainability.orgvegahub.eutue.nlepa.govresearchgate.netepa.govregulations.govchemsafetypro.comresearchgate.net The KOWWIN™ program within EPI Suite™ estimates the Log Kow, while the BCFBAF™ program predicts the BCF. chemistryforsustainability.orgepa.govepa.govregulations.govchemsafetypro.com

The following interactive data table presents the predicted values for this compound, which collectively suggest a low potential for bioaccumulation.

Detailed Research Findings

The predicted Log Kow of 2.45 indicates that this compound has a moderate tendency to associate with lipids. Generally, compounds with Log Kow values below 3 are considered to have a low to moderate potential for bioaccumulation.

Advanced Analytical Characterization and Detection Methods

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide valuable information about the molecular structure and functional groups present in 4-(Methylthio)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a primary technique for determining the structural identity of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed insights into the arrangement of atoms within the molecule.

¹H NMR spectroscopy allows for the identification of different types of protons and their environments. Characteristic signals for this compound include those for the methylthio (-SMe) protons and the aromatic protons. For instance, the methylthio protons typically appear as a singlet around 2.433 ppm or 2.439 ppm in CDCl₃, depending on the instrument frequency. chemicalbook.com Aromatic protons show signals in the range of 6.7 ppm to 7.3 ppm, exhibiting splitting patterns characteristic of a para-substituted benzene (B151609) ring. chemicalbook.com Specific reported shifts in CDCl₃ at 399.65 MHz include signals around 7.222 ppm and 6.787 ppm for the aromatic protons. chemicalbook.com At 89.56 MHz in CDCl₃, signals are observed at 7.217 ppm and 6.781 ppm. chemicalbook.com

¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum of this compound shows distinct signals for the methyl carbon in the methylthio group and the aromatic carbons. Analysis of the chemical shifts and multiplicities (in coupled spectra) helps confirm the presence of the methylthio group and the substitution pattern of the benzene ring.

Interactive Data Table: ¹H NMR Shifts for this compound

| Assignment | Shift (ppm) (89.56 MHz, CDCl₃) chemicalbook.com | Shift (ppm) (399.65 MHz, CDCl₃) chemicalbook.com |